Lucigenin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

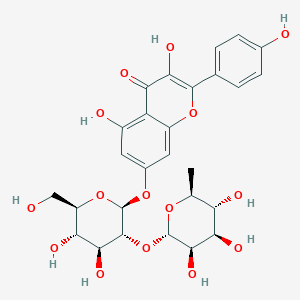

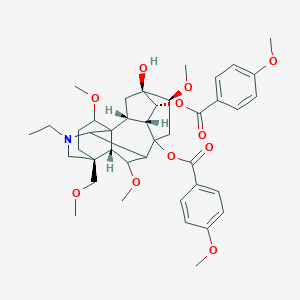

- Lucigenin, auch bekannt als Bis-N-methylacridinium-Nitrat, ist eine aromatische Verbindung.

- Es zeigt eine bläulich-grüne Fluoreszenz und wird häufig in Chemilumineszenzstudien verwendet .

- Als Sonde spielt this compound aufgrund seiner chemilumineszenten Eigenschaften eine entscheidende Rolle bei der Detektion von endogen erzeugten Superoxidanionen-Radikalen (O2-) in biologischen Systemen .

Wissenschaftliche Forschungsanwendungen

Chemie: Lucigenin dient als wertvolles Werkzeug zur Untersuchung reaktiver Sauerstoffspezies (ROS) und oxidativen Stresses.

Biologie: Forscher verwenden this compound, um die Superoxidproduktion in Zellen und Geweben zu untersuchen.

Medizin: Es trägt zum Verständnis oxidativer Schäden und potenzieller therapeutischer Interventionen bei.

Industrie: this compound-basierte Assays werden in der Wirkstoffforschung und der Antioxidantienforschung eingesetzt.

Wirkmechanismus

- Der Mechanismus von this compound beinhaltet seine Wechselwirkung mit Superoxidanionen (O2-).

- Nach der Reaktion wird this compound angeregt und emittiert Licht, wodurch Forscher die Superoxidspiegel quantifizieren können.

Wirkmechanismus

Target of Action

Lucigenin is primarily used as a chemiluminescent probe to detect the production of superoxide anion radical (O2.-) by biological systems . Its primary targets are the anions, particularly chloride, in lipid membranes .

Mode of Action

This compound operates through a process known as fluorescence quenching. When encapsulated in liposomes, the fluorescence of this compound is quenched by anions, which can be monitored by fluorescence spectroscopy . This allows for the direct monitoring of anion transport, such as chloride and other anions, across lipid bilayers .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the transport of anions across lipid membranes. This process is crucial in various biological applications, including the potential treatment of channelopathies or as anticancer agents . This compound is used to study the exchange of chloride with another anion via an antiport mechanism, which prevents the build-up of a potential gradient across the membrane .

Pharmacokinetics

It’s known that this compound is encapsulated in liposomes prepared in a nano3 solution, ensuring the presence of nano3 both inside and outside the liposomes .

Result of Action

The result of this compound’s action is the detection of anion transport across lipid membranes. The quenching of this compound’s fluorescence by anions allows for the direct monitoring of anion transport, providing valuable information about the activity of potential anionophores .

Action Environment

The action of this compound is influenced by the environment in which it operates. For instance, the presence of a propylammonium cation is necessary for the transport of chloride . Furthermore, the concentration of this compound can affect its ability to detect superoxide anion radical production .

Biochemische Analyse

Biochemical Properties

Lucigenin plays a significant role in biochemical reactions, particularly in the transport of chloride and other anions in liposomes . It interacts with these anions, leading to the quenching of its fluorescence, which can be monitored by fluorescence spectroscopy .

Cellular Effects

The effects of this compound on cells are primarily observed through its interactions with various biomolecules. For instance, it has been used in assays to monitor the transport of anions across lipid membranes, mimicking cell membranes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with anions. The compound’s fluorescence is quenched upon interaction with these anions, a process that can be monitored using fluorescence spectroscopy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can be observed over time. For instance, a zwitterionic analogue of this compound has been shown to have advantages for use in experiments over longer time scales, as it does not leak out of the liposomes .

Metabolic Pathways

This compound is involved in the transport of anions across lipid membranes, a process that is crucial in various metabolic pathways .

Transport and Distribution

This compound is transported across lipid membranes in liposomes, serving as a model for cell membranes . The distribution of this compound within these liposomes can be monitored using fluorescence spectroscopy .

Subcellular Localization

While specific subcellular localization of this compound is not mentioned in the available literature, its ability to interact with anions and its use in monitoring their transport across lipid membranes suggest that it may be localized in areas of the cell where such transport occurs .

Vorbereitungsmethoden

- Lucigenin kann auf verschiedenen Wegen synthetisiert werden, wobei eine gängige Methode die Reaktion von Acridin mit Methyliodid beinhaltet.

- Industrielle Produktionsverfahren können die großtechnische Synthese unter optimierten Bedingungen umfassen.

Analyse Chemischer Reaktionen

- Lucigenin unterliegt chemilumineszenten Reaktionen und emittiert Licht, wenn es mit Superoxidanionen reagiert.

- Häufige Reagenzien sind Superoxidradikale (O2-), die bei oxidativen Prozessen entstehen.

- Das Hauptprodukt, das gebildet wird, ist das angeregte this compound, das Fluoreszenz emittiert.

Vergleich Mit ähnlichen Verbindungen

- Die Einzigartigkeit von Lucigenin liegt in seinen spezifischen chemilumineszenten Eigenschaften.

- Ähnliche Verbindungen umfassen Luminol und andere Acridiniumderivate, aber die Empfindlichkeit von this compound gegenüber Chloridionen unterscheidet es von diesen.

Eigenschaften

CAS-Nummer |

2315-97-1 |

|---|---|

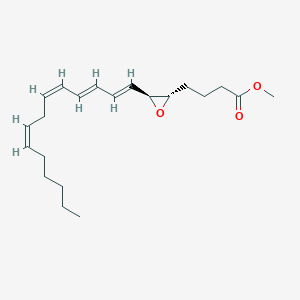

Molekularformel |

C28H22N3O3+ |

Molekulargewicht |

448.5 g/mol |

IUPAC-Name |

10-methyl-9-(10-methylacridin-10-ium-9-yl)acridin-10-ium;nitrate |

InChI |

InChI=1S/C28H22N2.NO3/c1-29-23-15-7-3-11-19(23)27(20-12-4-8-16-24(20)29)28-21-13-5-9-17-25(21)30(2)26-18-10-6-14-22(26)28;2-1(3)4/h3-18H,1-2H3;/q+2;-1 |

InChI-Schlüssel |

IQDVDOOKYWOQSX-UHFFFAOYSA-N |

SMILES |

C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=C5C=CC=CC5=[N+](C6=CC=CC=C64)C.[N+](=O)(O)O |

Kanonische SMILES |

C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=C5C=CC=CC5=[N+](C6=CC=CC=C64)C.[N+](=O)([O-])[O-] |

| 2315-97-1 | |

Piktogramme |

Oxidizer; Irritant |

Synonyme |

10,10'-dimethyl-9,9'-biacridinium bis-N-methylacridinium dimethyl biacridinium dinitrate Lucigenin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.